molecular formula C9H9BrClN B13024693 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13024693
M. Wt: 246.53 g/mol
InChI Key: JLRTYJSCAWHGBW-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine, provided in its (S)-enantiomeric form (CAS 1272752-64-3), is a halogen-substituted indanamine derivative of high interest in medicinal chemistry and pharmacological research . This compound features a bromo-chloro substitution pattern on the aromatic ring of the indane scaffold, yielding a molecular formula of C9H9BrClN and a molecular weight of 246.53 g/mol . The specific stereochemistry of this molecule is significant for studies investigating chiral specificity in biological interactions. Compounds within this class of halo-substituted indanamines have been investigated as key intermediates in organic synthesis and for their potential as selective inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . The distinct halogenation pattern may be utilized to modulate the compound's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies, making it a valuable chemical tool for drug discovery efforts targeting the central nervous system . Researchers can employ this building block to develop novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheets for proper handling information. The product requires cold-chain transportation .

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2

InChI Key

JLRTYJSCAWHGBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Br)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • The synthesis typically begins from 2,3-dihydro-1H-indanone or its halogenated derivatives.
  • Selective bromination and chlorination are performed on the aromatic ring or cyclopentanone ring to install the halogen substituents at the 4- and 5-positions.
  • The ketone functionality is then converted to the amine group via reductive amination or analogous methods.

Selective Bromination and Chlorination

  • Bromination is carried out under controlled conditions to avoid polybromination, often using bromine or N-bromosuccinimide (NBS) in the presence of catalysts or under light irradiation.
  • Chlorination is performed either before or after bromination, using reagents such as sulfuryl chloride or chlorine gas under mild conditions to selectively chlorinate the 5-position.
  • Reaction parameters such as temperature, solvent, and reaction time are carefully optimized to maximize mono-substitution and regioselectivity.

Amination of the Halogenated Indanone

  • The halogenated indanone intermediate undergoes reductive amination using reducing agents like sodium borohydride or catalytic hydrogenation in the presence of ammonia or amine sources.
  • An alternative approach involves cyanation of the halogenated indanone followed by reduction to the corresponding amine, as reported for related compounds.
  • The amine is often isolated as its hydrochloride salt to enhance stability and facilitate purification.

Representative Synthetic Procedure (Based on Patent CN101062897A)

Step Reagents & Conditions Description Yield & Purity
1. Oxidation & Halogenation 2,3-dihydro-1H-1-Indanone, oxammonium hydrochloride, ethanol, NaOH, alumino-nickel catalyst, reflux Oxidation and halogenation to introduce halogen substituents selectively High yield, HPLC purity >98%
2. Reductive Amination Halogenated indanone, 20% NaOH, toluene, phenylsulfonic acid alkynes propyl ester, heating Reductive amination to form amine group at 1-position Yield ~90%, HPLC purity ~93%
3. Purification Extraction with dichloromethane, acid-base extraction, recrystallization Isolation of hydrochloride salt White crystalline solid, melting point ~208°C

Analytical and Characterization Techniques

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 2,3-dihydro-1H-indanone or halogenated derivative Commercially available or synthesized
Bromination Reagent Bromine, NBS Controlled addition to avoid polybromination
Chlorination Reagent Sulfuryl chloride, Cl2 gas Mild conditions to avoid overchlorination
Amination Method Reductive amination (NaBH4, catalytic hydrogenation) High selectivity for 1-position amination
Solvents Ethanol, toluene, dichloromethane Solvent choice affects regioselectivity
Purification Acid-base extraction, recrystallization Hydrochloride salt preferred for stability
Yield Range 85-95% Depending on scale and optimization
Purity (HPLC) 92-99% After recrystallization

Research Findings and Improvements

  • Recent patents highlight the use of oxammonium salts and alumino-nickel catalysts to improve reaction rates and selectivity in halogenation and amination steps.
  • The use of phenylsulfonic acid alkynes propyl ester as an alkylating agent in amination enhances yields and reduces side reactions.
  • Optimization of reaction temperature (typically 45-60 °C) and pH control during extraction steps improves product purity.
  • Continuous monitoring by TLC and HPLC ensures reaction completeness and minimizes impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications References
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine 4-Br, 5-Cl C₉H₉BrClN CNS drug intermediates, halogenated motif
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine HCl 5-Br, 4-CH₃ C₁₀H₁₃BrClN Enhanced lipophilicity; potential antibacterial activity
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate HCl 5-Br, 4-F, 1-COOEt C₁₃H₁₄BrClFNO₂ Fluorine-enhanced electronegativity; ester improves metabolic stability
(S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine 1-NH-C≡CH C₁₂H₁₃N MAO-B inhibitor; used in Parkinson’s therapy
2-Arylidene-2,3-dihydro-1H-inden-1-amine derivatives 2-Ar (Ar = substituted aryl) Varies Extended π-systems for nonlinear optics or antiproliferative activity

Key Structural Insights :

  • Halogen Effects: Bromine and chlorine in the target compound increase steric bulk and electron-withdrawing effects compared to methyl or fluorine substituents. This may enhance binding to hydrophobic enzyme pockets (e.g., monoamine oxidases) but reduce solubility .
  • Functional Groups : The absence of ester or thiourea moieties in the target compound limits its antioxidant activity compared to derivatives like those in .
Physicochemical and Spectroscopic Properties
  • Solubility : The hydrochloride salt form (common in analogues like ) improves aqueous solubility, critical for pharmacokinetics. The free base form of the target compound likely has lower solubility due to halogenation.
  • NMR Data :
    • ¹³C NMR : The target compound’s carbons adjacent to halogens (C4, C5) would show downfield shifts (~125–140 ppm) similar to 5-bromo-4-methyl derivatives .
    • ¹H NMR : Protons near the amine group (C1) exhibit shifts at ~3.0–4.0 ppm, comparable to (S)-N-(prop-2-yn-1-yl) derivatives .

Biological Activity

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine, a chiral compound with the molecular formula C₉H₈BrClN and CAS number 1272752-64-3, has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the fourth position and a chlorine atom at the fifth position of its dihydroindene structure. Its unique structural features suggest that it may interact with various biological targets, particularly in the context of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structural characteristics can be summarized as follows:

PropertyDetails
Chemical FormulaC₉H₈BrClN
CAS Number1272752-64-3
Molecular Weight233.52 g/mol
Chiral CenterYes

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. It has been studied primarily for its potential as an inhibitor of enzymes and receptors involved in neurological disorders. Notably, its structural similarity to other bioactive molecules positions it as a candidate for further investigation in the treatment of conditions such as depression and anxiety.

Interaction with Neurotransmitter Systems

The compound is believed to influence neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders where these neurotransmitters play a critical role.

Synthesis Methods

Several synthesis methods have been reported for producing this compound. The specific conditions and reagents used can significantly affect the yield and purity of the final product. Common methods include:

  • Bromination and Chlorination : Utilizing bromine and chlorine reagents under controlled conditions.
  • Reduction Reactions : Employing reducing agents to achieve the dihydro structure from corresponding precursors.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Potential Applications

The unique properties of this compound suggest several potential applications:

Pharmaceutical Development :

  • As an inhibitor targeting neurotransmitter systems, it may be developed into therapeutics for psychiatric disorders.

Materials Science :

  • Its structural attributes could lend themselves to applications in materials science or as building blocks for complex organic molecules.

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